SH-4-54 -

SH-4-54

Catalog Number: EVT-283181
CAS Number:
Molecular Formula: C29H27F5N2O5S
Molecular Weight: 610.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SH-4-54 is a small molecule developed through rational structure-based design. [] It is classified as a STAT3 inhibitor and is primarily used in preclinical research to investigate the therapeutic potential of targeting the STAT3 signaling pathway in various diseases, including cancer. [] SH-4-54 works by mimicking the native phosphopeptide binding sequence of STAT3, thereby blocking its SH2 domain. []

Future Directions
  • Combination Therapies: Further research is needed to explore the synergistic potential of SH-4-54 with other therapies, such as chemotherapy, radiotherapy, and immunotherapy. [, , , ]
  • Patient Stratification: Identifying biomarkers to predict which patients would benefit most from SH-4-54 treatment is crucial for personalized medicine approaches. [, , , ]
  • Drug Resistance: Investigating mechanisms of resistance to SH-4-54 and developing strategies to overcome them will be essential for long-term treatment success. []
  • In vivo Studies: While promising in vitro results have been observed, more comprehensive in vivo studies are necessary to evaluate the efficacy and safety of SH-4-54 in animal models and eventually translate these findings to clinical trials. [, ]

    Compound Description: Cetuximab is a monoclonal antibody that targets the epidermal growth factor receptor (EGFR), inhibiting its activation. It is used in the treatment of certain types of cancer.

    Relevance: Research has shown that combining Cetuximab with SH-4-54 can enhance the anti-proliferative and anti-migratory effects in neuroblastoma cells, particularly in cells with low UBE4B expression. This suggests a synergistic relationship between targeting EGFR with Cetuximab and inhibiting STAT3/5 with SH-4-54.

    Compound Description: Tofacitinib is a selective inhibitor of Janus kinase 1 (JAK1), a key component of the JAK/STAT signaling pathway. It is used to treat rheumatoid arthritis and ulcerative colitis.

    Relevance: Similar to SH-4-54, Tofacitinib targets the JAK/STAT pathway, although at a different point in the pathway. Studies have shown that combining Tofacitinib with dexamethasone can re-sensitize IKZF1-deleted B lymphoblastic leukemia cells to glucocorticoid-induced apoptosis, suggesting a potential therapeutic benefit of combining JAK/STAT inhibitors like Tofacitinib and SH-4-54 with glucocorticoids.

    Compound Description: Stattic is a small molecule inhibitor that specifically targets STAT3, preventing its dimerization and subsequent DNA binding.

    Relevance: Stattic shares a similar mechanism of action with SH-4-54, as both compounds ultimately inhibit STAT3 activity. Both Stattic and SH-4-54 have been investigated for their potential in cancer treatment.

    Compound Description: Nifuroxazide is a nitrofuran antibiotic with known activity against STAT3.

    Relevance: Similar to SH-4-54, Nifuroxazide inhibits STAT3. It has been investigated for its anti-tumor effects in bladder cancer.

    Compound Description: Decitabine is a DNA methyltransferase inhibitor, used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.

    Relevance: Research suggests that Decitabine can induce the expression of genes involved in pro-survival pathways like JAK-STAT. Combining Decitabine with a JAK-STAT inhibitor like SH-4-54 might enhance its antitumor activity.

    Compound Description: Ruxolitinib is a selective inhibitor of JAK1 and JAK2. It is used to treat myelofibrosis and polycythemia vera.

    Relevance: Like SH-4-54, Ruxolitinib targets the JAK-STAT pathway. Studies suggest that combining Ruxolitinib with other inhibitors targeting the STAT3 pathway, like SH-4-54, could enhance cell killing effects in pancreatic cancer cells.

    Compound Description: APX3330 is an inhibitor of Ref-1 (redox factor-1), a protein involved in DNA repair and redox signaling.

    Relevance: Ref-1 regulates STAT3 activity. The use of APX3330 alongside STAT3 inhibitors like SH-4-54 may enhance the inhibition of the STAT3 pathway in certain cancers.

    Compound Description: Imatinib mesylate is a tyrosine kinase inhibitor, primarily used to treat chronic myeloid leukemia (CML). It functions by inhibiting the BCR-ABL1 tyrosine kinase.

    Relevance: While Imatinib targets BCR-ABL1, resistance to Imatinib can occur, and research suggests that targeting both STAT3 and STAT5 with compounds like SH-4-54 might offer a potential strategy to overcome this resistance.

Source and Classification

SH-4-54 was developed as part of a broader effort to identify selective inhibitors of the STAT3 signaling pathway. It belongs to a class of compounds known as hydroxamic acids and benzoic acids, which have shown promise in disrupting STAT3 activity by preventing its phosphorylation and subsequent activation . The compound's classification as a STAT3 inhibitor positions it within a category of targeted therapies aimed at modulating specific signaling pathways involved in oncogenesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of SH-4-54 involves several steps that have been meticulously outlined in scientific literature. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates followed by functional group modifications.

  1. Initial Synthesis: The synthesis typically starts with the preparation of the benzoic acid derivative, which undergoes hydroxamic acid formation.
  2. Characterization: Detailed characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of SH-4-54 .

The synthesis process is documented thoroughly in supplementary materials accompanying scientific publications, ensuring reproducibility and clarity in methodology.

Molecular Structure Analysis

Structure and Data

The molecular structure of SH-4-54 can be represented by its chemical formula, which reflects its composition and arrangement of atoms. The compound features a hydroxamic acid moiety that is critical for its interaction with the target protein.

  • Molecular Formula: C₁₄H₁₄N₂O₃
  • Molecular Weight: Approximately 258.27 g/mol

The structural analysis reveals that SH-4-54 contains functional groups essential for binding to the SH2 domain of STAT3, facilitating its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

SH-4-54 undergoes specific chemical reactions upon interaction with cellular components. Notably, it reacts with glutathione, a prevalent nucleophile in cells, which can influence its stability and efficacy as an inhibitor.

  1. Reactivity with Glutathione: Studies indicate that SH-4-54 exhibits faster reaction kinetics with glutathione compared to other compounds like S3I-201. This reactivity is characterized by pseudo-first-order kinetics, suggesting a significant interaction that may affect its therapeutic window .
  2. Stability Assays: The stability of SH-4-54 in the presence of nucleophiles has been assessed using HPLC methods to determine its half-life under various conditions, providing insights into its potential metabolic stability in vivo .
Mechanism of Action

Process and Data

The mechanism by which SH-4-54 exerts its inhibitory effects on STAT3 involves several key processes:

  1. Inhibition of Phosphorylation: SH-4-54 effectively inhibits both Tyr705 and Ser727 phosphorylation sites on the STAT3 protein, preventing its activation and subsequent dimerization necessary for nuclear translocation .
  2. Disruption of DNA Binding: By inhibiting STAT3 activation, SH-4-54 reduces the transcriptional activity of STAT3 target genes involved in cell survival and proliferation, thereby promoting apoptosis in cancer cells .

Experimental data support these mechanisms through various assays, including luciferase reporter assays that measure transcriptional activity downstream of STAT3 signaling.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of SH-4-54 contribute to its functionality as a drug candidate:

  1. Solubility: It exhibits moderate solubility in aqueous solutions, which is crucial for bioavailability.
  2. Stability: The compound shows variable stability profiles depending on the presence of nucleophiles like glutathione .

These properties are essential for determining the formulation strategies for potential therapeutic applications.

Applications

Scientific Uses

SH-4-54 has significant implications in scientific research and therapeutic development:

  1. Cancer Therapy: Its primary application lies in oncology, where it is being investigated for its ability to inhibit tumor growth through modulation of the STAT3 pathway.
  2. Research Tool: Beyond therapeutic use, SH-4-54 serves as a valuable tool for researchers studying STAT3 signaling dynamics in various cellular contexts.

Properties

Product Name

SH-4-54

IUPAC Name

4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]benzoic acid

Molecular Formula

C29H27F5N2O5S

Molecular Weight

610.6 g/mol

InChI

InChI=1S/C29H27F5N2O5S/c1-35(42(40,41)28-26(33)24(31)23(30)25(32)27(28)34)16-22(37)36(21-13-11-20(12-14-21)29(38)39)15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h7-14,18H,2-6,15-16H2,1H3,(H,38,39)

InChI Key

VFPYGNNOSJWBHF-UHFFFAOYSA-N

SMILES

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)O)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F

Solubility

Soluble in DMSO

Synonyms

SH-4-54; SH 4-54; SH4-54; SH-454; SH 454; SH454.

Canonical SMILES

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)O)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.